![molecular formula C13H26N2O2 B2993657 Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate CAS No. 2470438-08-3](/img/structure/B2993657.png)
Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Palladium-Catalyzed Reactions
A study by Qiu, Wang, and Zhu (2017) demonstrated the use of tert-butylamine in a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water. This process facilitates the switchable synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, showcasing the reagent's role in multicomponent reactions and its contribution to heterocyclic chemistry (Qiu, Wang, & Zhu, 2017).
Asymmetric Synthesis
Ellman, Owens, and Tang (2002) highlighted the utility of N-tert-butanesulfinyl imines, derived from tert-butylamine, as versatile intermediates for the asymmetric synthesis of amines. This methodology provides a pathway to synthesize a wide range of highly enantioenriched amines, emphasizing the importance of tert-butylamine in asymmetric synthesis and chiral chemistry (Ellman, Owens, & Tang, 2002).
Chiral Auxiliary Applications
Studer, Hintermann, and Seebach (1995) developed new chiral auxiliaries based on tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These auxiliaries were used in dipeptide synthesis and stereoselective transformations, showcasing the compound's utility in facilitating enantiomerically pure product formation (Studer, Hintermann, & Seebach, 1995).
Synthesis of Biotin Intermediates
Qin et al. (2014) described the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the natural product Biotin. This work underlines the reagent's significance in the synthesis of compounds involved in metabolic cycles and the biosynthesis of essential biomolecules (Qin et al., 2014).
Biologically Active Compounds Synthesis
Zhao, Guo, Lan, and Xu (2017) established a rapid synthetic method for an important intermediate used in the synthesis of biologically active compounds such as osimertinib. The study demonstrates the compound's role in facilitating efficient and high-yield synthesis of pharmacologically relevant molecules (Zhao, Guo, Lan, & Xu, 2017).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antifolates , which are known to target enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . These enzymes play crucial roles in DNA synthesis and cell division.
Mode of Action
This leads to a decrease in the production of nucleotides necessary for DNA synthesis and cell division, effectively halting the proliferation of cells .
Biochemical Pathways
The compound likely affects the folate pathway, given its potential use in the synthesis of antifolates . The folate pathway is responsible for the synthesis of nucleotides, which are essential for DNA replication and cell division. By inhibiting key enzymes in this pathway, the compound can disrupt these processes and prevent cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in DNA synthesis and cell division due to the disruption of the folate pathway . This could potentially lead to the death of rapidly dividing cells, such as cancer cells.
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-11(2,3)17-10(16)15-9-13(6,8-14)7-12(15,4)5/h7-9,14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNSHFJFKTDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(C)CN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate |
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